(S)-3-Amino-4,4,4-trifluorobutanoic acid
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Overview
Description
(S)-3-Amino-4,4,4-trifluorobutanoic acid is a chiral amino acid derivative characterized by the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,4,4-trifluorobutanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method includes the asymmetric hydrogenation of a precursor compound, such as a trifluoromethyl-substituted α,β-unsaturated ester, using a chiral catalyst. The reaction conditions often involve hydrogen gas under pressure and a suitable solvent like ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Amino-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
(S)-3-Amino-4,4,4-trifluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The amino group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
- (S)-3-Amino-3,3,3-trifluoropropanoic acid
- (S)-3-Amino-2,2,2-trifluoroethanol
- (S)-3-Amino-4,4,4-trifluorobutanamide
Comparison: (S)-3-Amino-4,4,4-trifluorobutanoic acid is unique due to its specific trifluoromethyl substitution at the β-position, which imparts distinct physicochemical properties compared to other similar compounds. This substitution enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
(3S)-3-amino-4,4,4-trifluorobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO2/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H,9,10)/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXQOEWWPPJVII-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(F)(F)F)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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